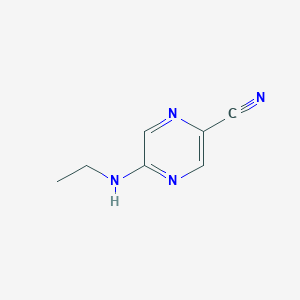

5-(Ethylamino)pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Ethylamino)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H8N4 . It is used for scientific research and development.

Synthesis Analysis

The synthesis of 5-(Ethylamino)pyrazine-2-carbonitrile and similar compounds has been discussed in several studies . These studies highlight the use of fragment-based drug design and a cell-based assay cascade for optimizing the potency and selectivity of these compounds .Molecular Structure Analysis

The molecular structure of 5-(Ethylamino)pyrazine-2-carbonitrile consists of a pyrazine ring with an ethylamino group at the 5th position and a carbonitrile group at the 2nd position .Chemical Reactions Analysis

While specific chemical reactions involving 5-(Ethylamino)pyrazine-2-carbonitrile are not detailed in the search results, it’s worth noting that pyrazine derivatives, in general, have been the focus of advances in total synthesis, synthetic methods, chemical biology, and drug discovery .Physical And Chemical Properties Analysis

5-(Ethylamino)pyrazine-2-carbonitrile has a molecular weight of 148.17 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-(Ethylamino)pyrazine-2-carbonitrile, as a pyrazine derivative, is used extensively in the synthesis of various heterocyclic compounds. For instance, Kučerová-Chlupáčová et al. (2008) explored the synthesis of substituted pyrazine-2-carbonitriles and their conversion into 1-pyrazin-2-ylethan-1-ones, which are used as intermediates for potential antifungal and antimycobacterial drugs (Kučerová-Chlupáčová et al., 2008).

Biological Activities

This compound has also been a part of research focused on developing potential inhibitors of HIV-1. Larsen et al. (1999) demonstrated the synthesis of triazenopyrazole derivatives from a compound similar to 5-(Ethylamino)pyrazine-2-carbonitrile, showing moderate activity against HIV-1 (Larsen et al., 1999).

Advanced Synthetic Methods

Bhosle et al. (2016) reported the synthesis of 6-amino-2H, 4H-pyrano[2,3-с]pyrazole-5-carbonitriles using a convenient method. This synthesis involved a one-pot four-component cyclocondensation in a deep eutectic solvent, avoiding the use of toxic catalysts and solvents, which is an advancement in the field of green chemistry (Bhosle et al., 2016).

Role in Anticancer Research

In the field of anticancer research, Nimbalkar et al. (2017) synthesized a series of dihydropyrano[2,3-c]pyrazoles using a similar compound, highlighting its role in developing potential anticancer scaffolds. This process utilized a Brønsted acid ionic liquid as a catalyst, providing a more environmentally friendly approach (Nimbalkar et al., 2017).

Contribution to Organic Chemistry

The compound also contributes significantly to the field of organic chemistry. Tsuzuki and Tada (1985) studied the reactions of a similar compound, 5-(3,4-dimethoxyphenyl)pyrazine-2,3-dicarbonitrile, with alcohol in the presence of a base, leading to various derivatives with potential applications (Tsuzuki & Tada, 1985).

Safety And Hazards

properties

IUPAC Name |

5-(ethylamino)pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-2-9-7-5-10-6(3-8)4-11-7/h4-5H,2H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVELTLCJSZCODZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(N=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Ethylamino)pyrazine-2-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B1374096.png)

![4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol](/img/structure/B1374105.png)

![2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid](/img/structure/B1374106.png)